2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO/c15-8-2-3-9(11(17)6-8)13(22)21-12-5-7(14(18,19)20)1-4-10(12)16/h1-6H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRSNMAGNZHXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This is followed by further substitution reactions to introduce the chloro and trifluoromethyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the chloro and trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Lewis Acids: Used in Friedel-Crafts acylation.
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. Studies suggest that 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide may possess similar activities, making it a candidate for developing new antimicrobial agents .
2. Anticancer Potential
The compound has been investigated for its potential anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound in cancer therapy .
3. Insecticidal Properties
The presence of chlorinated and trifluoromethyl groups enhances the insecticidal activity of this compound. It has been tested against various pests, showing promise as an environmentally friendly pesticide alternative .
Industrial Applications
1. Pharmaceutical Development
Due to its unique chemical structure and biological activities, this compound is being explored in pharmaceutical research for potential drug development. Its ability to interact with biological targets makes it a valuable candidate for further investigation in medicinal chemistry .
2. Agricultural Chemistry
The insecticidal properties of this compound position it as a useful agent in agricultural applications. Its effectiveness against pests while potentially minimizing environmental impact aligns with current trends towards sustainable agriculture practices .
Case Studies
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that specific modifications to the compound's structure enhanced its antibacterial activity significantly .
Case Study 2: Cancer Cell Line Inhibition
Another study focused on the compound's effects on human cancer cell lines revealed that it induced apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Hydroxyl vs. Chloro : Hydroxyl substituents (e.g., 2-OH in ) may reduce metabolic stability compared to chloro groups but improve solubility .
- Steric Effects : The tert-butyl group in increases molecular weight and lipophilicity, which could influence membrane permeability .
Antimicrobial and Cytotoxic Effects
- 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () : Demonstrated potent activity against Desulfovibrio piger (biomass reduction: 64–66% at 0.37–1.10 µmol/L; complete growth inhibition at 30 µmol/L) .
- (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide (): Showed high anti-MRSA activity, emphasizing the role of CF₃ in enhancing potency .
- Target Compound: While direct activity data are unavailable, the 2,4-dichloro substitution may improve target binding compared to mono-chloro analogs.
Physicochemical Properties
- Melting Points: Amino-substituted analogs (e.g., ) exhibit higher melting points (137°C) due to hydrogen bonding .
- Solubility : Hydroxyl-containing compounds () are more polar, whereas tert-butyl derivatives () are highly lipophilic .
Biological Activity
2,4-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (CAS No. 326883-46-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR), supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H7Cl3F3NO, with a molecular weight of 368.572 g/mol. The presence of chlorine and trifluoromethyl groups in its structure contributes to its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound through in vitro assays against various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 Value (µM) | References |
|---|---|---|
| K562 (CML) | 2.27 - 2.53 | |
| HL-60 (Leukemia) | 1.42 - 1.52 | |
| MCF-7 (Breast) | Not specified | |
| HeLa (Cervical) | Not specified | |
| HepG2 (Liver) | Not specified | |
| A549 (Lung) | Not specified |
The compound demonstrated high activity against K562 and HL-60 cell lines, indicating its potential as an anticancer agent.
Kinase Inhibition
The compound's ability to inhibit kinases has been explored, particularly focusing on the Bcr-Abl1 kinase, which is crucial in chronic myeloid leukemia. The following table presents the results of kinase inhibitory assays:
The results indicate that while the compound exhibits moderate inhibitory activity against Bcr-Abl1 kinase, further optimization may enhance its efficacy.
Structure-Activity Relationships (SAR)
The incorporation of trifluoromethyl and chloro groups has been shown to significantly affect the biological activity of benzamide derivatives. Studies suggest that these modifications can enhance potency and selectivity against specific targets:
- Trifluoromethyl Group : Increases lipophilicity and alters electronic properties, improving binding affinity to target enzymes .
- Chloro Substituents : Enhance inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the benzamide scaffold. These derivatives showed varying degrees of anticancer activity and kinase inhibition, highlighting the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. What are the optimal synthetic routes and purification methods for 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step route, starting with the coupling of 2-chloro-5-(trifluoromethyl)aniline with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Acylation : Use a base like pyridine or triethylamine to facilitate amide bond formation in anhydrous dichloromethane .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts. Monitoring via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) ensures purity .
- Yield Optimization : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies key signals: aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and amide protons (δ 8.3–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z: 421.96) and fragments (e.g., loss of Cl⁻ or CF₃ groups) .
- HPLC : Reverse-phase C18 column (acetonitrile/water) with UV detection at 254 nm quantifies purity (>98%) .
Q. How do the electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer :
- The 2,4-dichloro motif activates the benzamide ring for nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the CF₃ group sterically hinders para positions, directing reactivity to ortho/meta sites .
- Kinetic studies using differential scanning calorimetry (DSC) or in situ IR spectroscopy can track reaction progress under varying temperatures and catalysts (e.g., Pd/Cu for Ullmann couplings) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms (e.g., SNAr vs. radical pathways)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compare activation energies of SNAr (via Meisenheimer complex) vs. radical-initiated pathways. Solvent effects (e.g., DMF vs. THF) are modeled with PCM .
- Kinetic Isotope Effects (KIE) : Deuterated substrates (e.g., C₆D₅) distinguish between concerted (KIE ~1) and stepwise (KIE >2) mechanisms .
Q. What in silico strategies predict the compound’s biological targets (e.g., enzyme inhibition) for medicinal chemistry applications?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite screens against protein databases (e.g., kinase or GPCR targets). The trifluoromethyl group’s hydrophobicity enhances binding to lipophilic pockets .
- QSAR Models : Train models using datasets of benzamide analogs with known IC₅₀ values. Descriptors include ClogP, polar surface area, and H-bond acceptor count .
Q. What experimental designs mitigate degradation risks during long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose to accelerated conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS. Hydrolysis at the amide bond is a primary pathway; lyophilization or storage under N₂ in amber vials improves stability .
- Excipient Screening : Co-formulate with cyclodextrins or PEG to protect against oxidative degradation .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
